sodium 2-hydroxybenzenesulfonate
Overview
Description
sodium 2-hydroxybenzenesulfonate is an organosulfur compound with the formula C6H5SO3Na. It is a derivative of benzenesulfonic acid where a hydroxyl group is attached to the benzene ring, and the sulfonic acid group is neutralized by a sodium ion. This compound is known for its solubility in water and its use in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
sodium 2-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, hydroxy-, monosodium salt typically involves large-scale sulfonation reactors where phenol is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the monosodium salt.
Chemical Reactions Analysis
Types of Reactions
sodium 2-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
sodium 2-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, hydroxy-, monosodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.
p-Toluenesulfonic acid: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Sulfanilic acid: Contains an amino group, making it more suitable for certain biochemical applications.
Uniqueness
sodium 2-hydroxybenzenesulfonate is unique due to the presence of both a hydroxyl group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications.
Properties
IUPAC Name |
sodium;2-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAGSNYHSQSRC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891714 | |
Record name | Sodium o-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |
Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium phenolsulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1300-51-2, 51368-26-4 | |
Record name | Monosodium phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium O-phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium o-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydroxybenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM O-PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |
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Q1: What analytical methods are commonly used to determine the concentration of Sodium Phenolsulfonate?
A1: Bromimetry is a reliable method for quantifying Sodium Phenolsulfonate. This technique utilizes a redox reaction between bromine and the compound, with starch serving as an indicator to determine the endpoint. Research has demonstrated that this method offers high precision and accuracy for determining Sodium Phenolsulfonate content. []
Q2: Can Sodium Phenolsulfonate participate in unique reactions with bromine?
A3: Yes, Sodium Phenolsulfonate exhibits interesting reactivity with bromine depending on the reaction medium. In aqueous solutions, it can undergo both bromodesulfonation (an electrophilic substitution) and oxidation to form corresponding p-benzoquinones. Interestingly, only bromodesulfonation is observed when the reaction takes place in methanol. This difference highlights the significant role of solvent effects on the reaction pathway. The formation of p-benzoquinones is proposed to occur through a solvolytic displacement on the intermediate formed by bromine addition to the phenolsulfonate. []
Q3: What are some applications of Sodium Phenolsulfonate in materials science?
A4: Sodium Phenolsulfonate is used as a component in the production of polybutylene terephthalate (PBT) materials. Specifically, it can be incorporated into composite nucleating agents alongside other compounds like calcium carbonate, silicon dioxide, and sodium benzoate. These agents improve the surface properties of PBT, making it suitable for applications such as vehicle lamp decorative rings. The inclusion of sodium phenolsulfonate in the composite nucleating agent contributes to a more efficient manufacturing process by potentially eliminating the need for a primer coating step. []
Q4: Can Sodium Phenolsulfonate be incorporated into polymeric structures?
A5: Yes, Sodium Phenolsulfonate can be incorporated into copolymers. For instance, it has been explored in the synthesis of Dimethylol Urea/Phenol/Sodium Phenolsulfonate copolymers. While limited information is available on the specific properties and applications of this specific copolymer, it highlights the versatility of Sodium Phenolsulfonate as a building block in polymer chemistry. []
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